molecular formula C16H17ClN2O4S B2781073 [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate CAS No. 877049-31-5

[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate

Cat. No.: B2781073
CAS No.: 877049-31-5
M. Wt: 368.83
InChI Key: ZFTDDUVMSHCFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a cyclopropyl group, a nitrile group (cyano), a carbamoyl group, and a carboxylate ester group. It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The cyclopropyl group would add some strain to the molecule, and the nitrile, carbamoyl, and ester groups would all contribute to the polarity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, its polarity would likely make it soluble in polar solvents, and it might have a relatively high boiling point due to the potential for hydrogen bonding .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in the development of new materials .

Properties

IUPAC Name

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-16(9-18,10-2-3-10)19-14(21)8-23-15(22)7-4-11(20)12-5-6-13(17)24-12/h5-6,10H,2-4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTDDUVMSHCFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC(=O)CCC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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